1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine
Overview
Description
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4,4-difluoro group and a 4-bromo-3-methylbenzenesulfonyl moiety
Scientific Research Applications
1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific chemical properties.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine typically involves multiple steps:
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Preparation of 4-Bromo-3-methylbenzenesulfonyl chloride:
Starting Material: 4-Bromo-3-methylbenzenesulfonic acid.
Reagent: Thionyl chloride.
Conditions: Reflux in an inert atmosphere.
Product: 4-Bromo-3-methylbenzenesulfonyl chloride.
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Formation of this compound:
Starting Material: 4,4-Difluoropiperidine.
Reagent: 4-Bromo-3-methylbenzenesulfonyl chloride.
Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Product: this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfones or sulfoxides.
Reduction Products: Reduced forms of the sulfonyl group, such as sulfides.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine depends on its application. In biological systems, it may act by:
Enzyme Inhibition: The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Receptor Binding: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
1-(4-Bromo-3-methylbenzenesulfonyl)-piperidine: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
4-Bromo-3-methylbenzenesulfonyl chloride: Used as an intermediate in the synthesis of the target compound.
4,4-Difluoropiperidine: The piperidine ring without the sulfonyl substitution, used in various synthetic applications.
Uniqueness: 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine is unique due to the combination of the sulfonyl and difluoro groups, which confer specific chemical and biological properties that are not present in similar compounds. This makes it a valuable compound for targeted research and development in multiple scientific fields.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonyl-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO2S/c1-9-8-10(2-3-11(9)13)19(17,18)16-6-4-12(14,15)5-7-16/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPCMVMHAJQUFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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